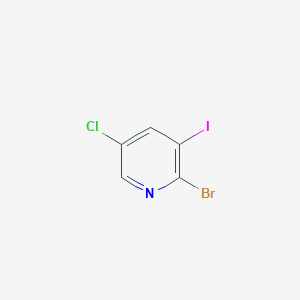

2-Bromo-5-chloro-3-iodopyridine

Übersicht

Beschreibung

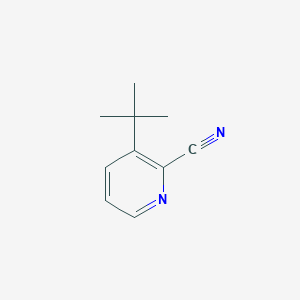

“2-Bromo-5-chloro-3-iodopyridine” is a halogen-substituted pyridine . It can be used to develop fluorescent compounds and is a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors .

Synthesis Analysis

The synthesis of “2-Bromo-5-chloro-3-iodopyridine” can be achieved through various methods. One such method involves a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine . Another method involves the use of organic lithium bases such as LDA or LTMP .Molecular Structure Analysis

The molecular formula of “2-Bromo-5-chloro-3-iodopyridine” is C5H2BrClIN . The average mass is 318.338 Da and the monoisotopic mass is 316.810364 Da .Chemical Reactions Analysis

“2-Bromo-5-chloro-3-iodopyridine” can undergo various chemical reactions. For instance, it can participate in a copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy, and 2-bromo-5-halopyridine . It can also undergo a halogen dance reaction under neutral or even acidic conditions .Physical And Chemical Properties Analysis

“2-Bromo-5-chloro-3-iodopyridine” is a solid compound . Its melting point is 121-123 °C (lit.) . The SMILES string representation of the compound is Brc1ccc(I)cn1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyridine Derivatives

2-Bromo-5-chloro-3-iodopyridine is often used in the synthesis of various pyridine derivatives . Pyridine derivatives are important in medicinal chemistry due to their broad spectrum of therapeutic activity, such as antibacterial, antiviral, anticancer, antifungal, and anti-inflammatory properties .

Copper-Catalyzed C–N Bond Formation

This compound has been used in copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy, and 2-bromo-5-halopyridine . This method provides a highly selective, operationally simple, high yielding, and economically attractive method for C–N bond formation .

Synthesis of Biologically Active Agents

2-Bromo-5-chloro-3-iodopyridine can be used in the synthesis of biologically active agents containing the 2,5-disubstituted pyridine moiety . These agents have significant potential for modifying the biological function of various known drug-like molecules .

Production of Pentasubstituted Pyridines

Halopyridines such as 2-Bromo-5-chloro-3-iodopyridine are utilized in the production of pentasubstituted pyridines. These compounds are essential in medicinal chemistry for creating compounds with desired functionalities.

Synthesis of Heterocyclic Cores

Substituted aminopyridines could be used as a synthetic handle to prepare various heterocyclic cores, such as pyridopyrimidine, imidazopyridine, triazolopyridine, and quinazoline . These cores are of great significance in medicinal chemistry .

Synthesis of (±)-Epibatidine

2-Bromo-5-chloro-3-iodopyridine may be used as a reagent in the multi-step synthesis of (±)-epibatidine . Epibatidine is a potent analgesic compound from the skin of the Epipedobates tricolor frog .

Wirkmechanismus

Target of Action

2-Bromo-5-chloro-3-iodopyridine is primarily used as a reagent in the synthesis of various organic compounds . It is particularly useful in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds . The primary targets of this compound are therefore the reactants involved in these reactions.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In this process, the 2-Bromo-5-chloro-3-iodopyridine molecule transfers a halogen atom to a transition metal catalyst, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-5-chloro-3-iodopyridine are primarily those involved in the synthesis of organic compounds. The compound’s role in Suzuki-Miyaura coupling reactions allows for the formation of new carbon-carbon bonds, facilitating the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of 2-Bromo-5-chloro-3-iodopyridine is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This enables the synthesis of a wide variety of organic compounds, including those used in pharmaceuticals and agrochemicals .

Action Environment

The action of 2-Bromo-5-chloro-3-iodopyridine is influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the presence of other substances, the temperature, and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by exposure to light, heat, and moisture .

Safety and Hazards

Zukünftige Richtungen

The future directions of “2-Bromo-5-chloro-3-iodopyridine” could involve its use in the synthesis of various fluorescent compounds and as a reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . It could also be used in further studies of copper-catalyzed selective C–N bond formation .

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-3-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-5-4(8)1-3(7)2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAAZYYDQXYDME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-3-iodopyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B3090379.png)

![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B3090391.png)

![9-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3090478.png)

![3h-Imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090491.png)